2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an oxadiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the oxadiazole ring via a cyclization reaction involving hydrazine derivatives. The final step involves the coupling of the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield corresponding amines.
Scientific Research Applications
2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: This compound can be used as a probe to study biological processes, particularly those involving the interaction of small molecules with proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)benzene
- 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)thiazole
Uniqueness
The uniqueness of 2-(5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine lies in its specific combination of functional groups, which can confer unique properties such as enhanced binding affinity to specific targets, improved stability, or specific reactivity under certain conditions.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-25-13-6-3-2-5-12(13)17(23)22-9-11(10-22)16-20-15(21-24-16)14-18-7-4-8-19-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXCJJUIHKIMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.